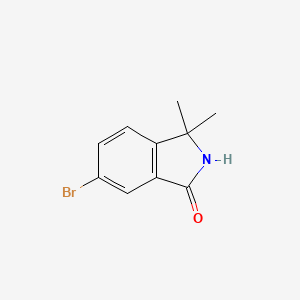

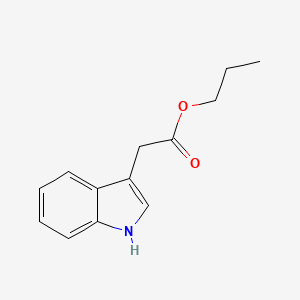

![molecular formula C6H6BN3O2 B1378953 (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid CAS No. 1417985-25-1](/img/structure/B1378953.png)

(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid

カタログ番号 B1378953

CAS番号:

1417985-25-1

分子量: 162.94 g/mol

InChIキー: JXIUBXRQKVVTPI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” is a chemical compound with the CAS number 1417985-25-1 . It has a molecular weight of 162.94 and a molecular formula of C6H6BN3O2 .

Molecular Structure Analysis

The molecular structure of “(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” consists of a pyrazolo[3,4-b]pyridine core with a boronic acid group attached . The compound has 12 heavy atoms, 9 of which are aromatic .Physical And Chemical Properties Analysis

“(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” is stored in an inert atmosphere at 2-8°C . It has a high GI absorption and is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .科学的研究の応用

Synthesis and Biomedical Applications

- Pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridines, are significant due to their diverse biomedical applications. More than 300,000 such compounds have been described in literature, reflecting their broad utility in biomedical research (Donaire-Arias et al., 2022).

Chemical Synthesis Techniques

- An efficient method for synthesizing diarylpyrazolo[3,4-b]pyridine derivatives has been developed using Suzuki–Miyaura cross-coupling reactions. This method is notable for its high selectivity and efficiency in constructing a variety of medicinally important diarylpyrazolo[3,4-b]pyridines (Urvashi et al., 2018).

Mechanistic Insights in Chemical Reactions

- Research has shown that base-promoted disproportionation of arylboronic acid, assisted by [N,O]-bidentate ligation of 1-(2-pyridinyl)-5-pyrazolone, leads to the formation of pyrazole diarylborinate. This indicates a key structural requirement for this transformation and is being explored further to understand its mechanism (Cho et al., 2021).

Antimicrobial and Antitumor Activities

- Pyrazolo[3,4-b]pyridines synthesized through one-pot multi-component systems have shown significant antibacterial and antifungal activities, as well as antitumor activity against certain cell lines. This highlights their potential as bioactive compounds in medical research (El-Borai et al., 2012).

Advanced Materials and Catalysis

- Magnetically separable graphene oxide anchored sulfonic acid has been used as a highly efficient and recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the integration of these compounds in advanced material science (Zhang et al., 2016).

Novel Synthesis Methods

- New methods for synthesizing various pyrazolo[3,4-b]pyridines have been developed, showcasing the adaptability and versatility of these compounds in chemical synthesis (Safaei et al., 2013).

Safety And Hazards

特性

IUPAC Name |

1H-pyrazolo[3,4-b]pyridin-5-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BN3O2/c11-7(12)5-1-4-2-9-10-6(4)8-3-5/h1-3,11-12H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIUBXRQKVVTPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NN=C2)N=C1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

8-Boc-1,8-diazaspiro[4.5]decane oxalate

1408075-17-1

1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol

1363383-40-7

4-Amino-6-fluoronicotinic acid

1242336-78-2

3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride

1389264-28-1

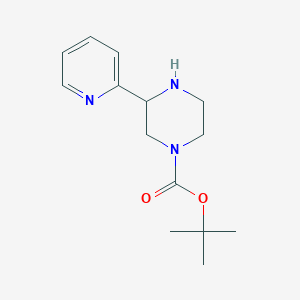

![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)

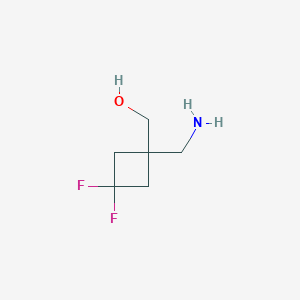

![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)

![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)

![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)

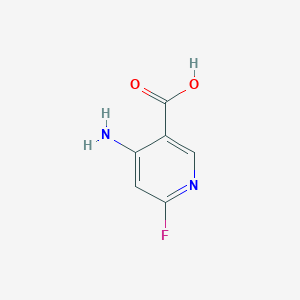

![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)

![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)